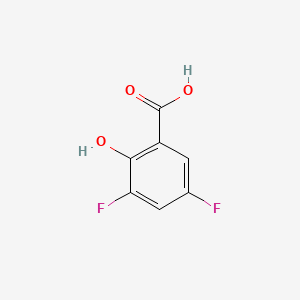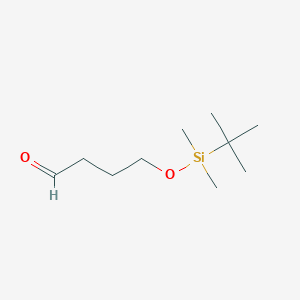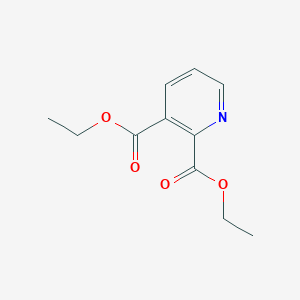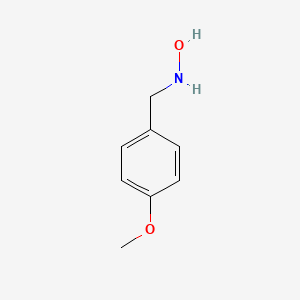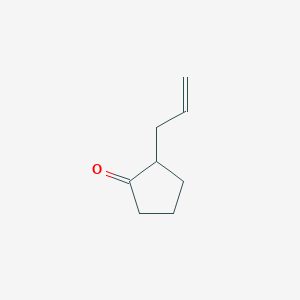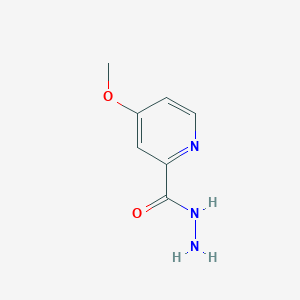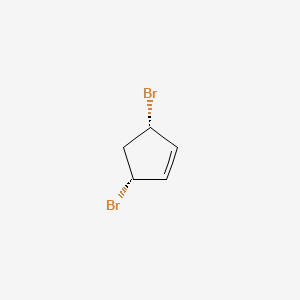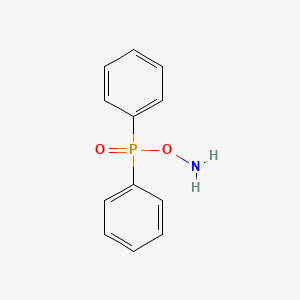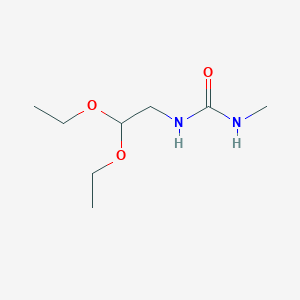
1-(2,2-Diethoxyethyl)-3-methylurea
Vue d'ensemble
Description
“1-(2,2-Diethoxyethyl)-3-methylurea” is a chemical compound with the molecular formula C7H16N2O3 . It has an average mass of 176.214 Da and a mono-isotopic mass of 176.116089 Da .
Molecular Structure Analysis
The molecular structure of “1-(2,2-Diethoxyethyl)-3-methylurea” includes 5 hydrogen bond acceptors, 3 hydrogen bond donors, and 6 freely rotating bonds . The compound has a molar refractivity of 45.1±0.3 cm³ and a polarizability of 17.9±0.5 x 10^-24 cm³ .Physical And Chemical Properties Analysis
“1-(2,2-Diethoxyethyl)-3-methylurea” has a density of 1.1±0.1 g/cm³, a boiling point of 258.9±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . The compound has an enthalpy of vaporization of 49.7±3.0 kJ/mol and a flash point of 110.4±27.3 °C . The index of refraction is 1.453, and the surface tension is 36.3±3.0 dyne/cm . The molar volume is 166.8±3.0 cm³ .Applications De Recherche Scientifique
Structural Analysis and Material Synthesis
Research on compounds structurally related to 1-(2,2-Diethoxyethyl)-3-methylurea, such as urea derivatives, has led to insights into their crystal structure and applications in material synthesis. The crystal structure analysis of various urea derivatives, including phenylurea herbicides and methylureas, has provided foundational knowledge for designing new materials with specific properties. For instance, the study of the crystal structure of metobromuron, a phenylurea herbicide, reveals how hydrogen bonds and weak interactions contribute to the stability and organization of molecules in crystals, which is critical for the development of new herbicidal compounds and materials with desired crystallographic characteristics (Kang et al., 2015).
Environmental Degradation Studies
Environmental degradation studies of urea derivatives, including their photodegradation and hydrolysis in water, have been conducted to understand the environmental fate of these compounds. Such studies are crucial for assessing the environmental impact and degradation pathways of herbicides and pesticides, including those structurally related to 1-(2,2-Diethoxyethyl)-3-methylurea. For example, research on the photodegradation and hydrolysis of substituted urea herbicides and organophosphate pesticides in water highlights the stability and degradation patterns of these compounds under various environmental conditions, informing pollution control and remediation strategies (Gatidou & Iatrou, 2011).
Analytical Method Development
The development of analytical methods for detecting and quantifying urea derivatives in environmental samples is another area of research application. Voltammetric determination and other analytical techniques have been explored to accurately measure the presence of urea herbicides, such as Linuron, in water samples. These methods are vital for monitoring environmental pollution and ensuring compliance with safety standards. The use of carbon paste electrodes for the voltammetric analysis of Linuron demonstrates the ongoing advancements in analytical methodologies for environmental monitoring (Ðordevic et al., 2011).
Photocatalytic Degradation
Research into the photocatalytic degradation of urea derivatives like linuron using TiO2 has provided valuable insights into potential environmental remediation techniques. Such studies investigate the efficiency of nano-sized materials in degrading pollutants under specific conditions, offering avenues for the development of effective water treatment technologies to address contamination by urea-based compounds (Ruggieri et al., 2011).
Propriétés
IUPAC Name |
1-(2,2-diethoxyethyl)-3-methylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O3/c1-4-12-7(13-5-2)6-10-8(11)9-3/h7H,4-6H2,1-3H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSNINURKGPALG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC(=O)NC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70455780 | |
| Record name | 1-(2,2-DIETHOXYETHYL)-3-METHYLUREA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70455780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Diethoxyethyl)-3-methylurea | |
CAS RN |
61224-27-9 | |
| Record name | 1-(2,2-DIETHOXYETHYL)-3-METHYLUREA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70455780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



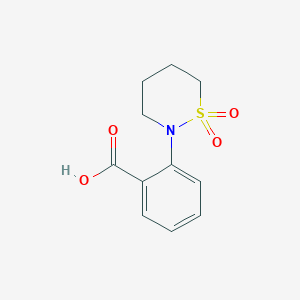
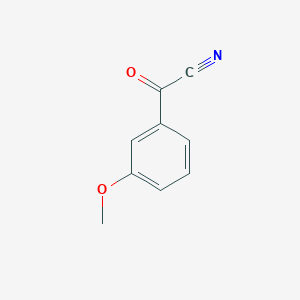

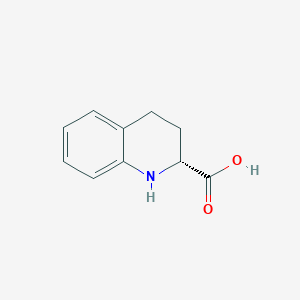
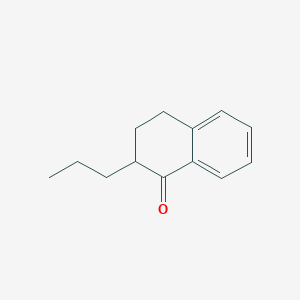
![1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B1313603.png)
